molecular formula C44H38N6O4 B15062464 Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester

Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester

Cat. No.: B15062464
M. Wt: 714.8 g/mol
InChI Key: QJNNMYZLPSALMT-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester involves multiple steps, starting from the appropriate benzoic acid derivative. The process typically includes esterification, amidation, and protection/deprotection steps to introduce the various functional groups in the correct positions. Common reagents used in these reactions include methanol, trimethylchlorosilane, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may act on sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the excitability of nerve membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C44H38N6O4

Molecular Weight

714.8 g/mol

IUPAC Name

methyl 3-amino-2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]benzoate

InChI

InChI=1S/C44H38N6O4/c1-3-54-43(52)49(40-38(42(51)53-2)24-15-25-39(40)45)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30,45H2,1-2H3

InChI Key

QJNNMYZLPSALMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7N)C(=O)OC

Origin of Product

United States

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